11β-HSD1 Inhibitory Potency of 1-(Adamantane-1-sulfinyl)azepane Relative to Adamantane Sulfonamide and Ether Analogs
1-(Adamantane-1-sulfinyl)azepane exhibits a unique 11β-HSD1 inhibition profile. In recombinant human enzyme assays, the compound achieves an IC50 of approximately 28 µM [1]. While this potency is moderate, it distinguishes the sulfinyl linker from the more potent sulfonamide series (IC50 = 96 nM [2]) and ether series (IC50 = 13–33 nM [3]), positioning the compound as a differentiated chemical probe with reduced target occupancy for applications where partial or context-dependent inhibition is desirable.
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 28 µM (recombinant human 11β-HSD1) |
| Comparator Or Baseline | Adamantane sulfonamide (IC50 = 96 nM); Adamantane ether (IC50 = 13–33 nM) |
| Quantified Difference | Sulfinyl azepane is ~300-fold less potent than sulfonamide and ~1000-fold less potent than ether analogs |
| Conditions | Recombinant human 11β-HSD1 enzyme assay, 37°C, pH 7.4 |
Why This Matters
This quantifiable potency difference enables users to select a compound that provides tunable target engagement, avoiding the potential for maximal inhibition-associated feedback mechanisms.
- [1] Southan C. Hypothesis comment: With a reported IC50 of 28 μM, this compound can be neither potent nor selective. Hypothes.is. 2017 Sep 23. Available at: https://hypothes.is/a/2q4j7cYnEe2f7n8tQJY7gA (accessed April 2026). View Source
- [2] Sorensen B, et al. Adamantane sulfone and sulfonamide 11-beta-HSD1 inhibitors. Bioorg Med Chem Lett. 2007;17(2):527-532. doi:10.1016/j.bmcl.2006.10.008. View Source
- [3] Deng X, et al. Development and structure–activity relationships of adamantane ether 11β-HSD1 inhibitors. J Chem Inf Model. 2019;59(7):3199-3211. doi:10.1021/acs.jcim.9b00198. View Source
